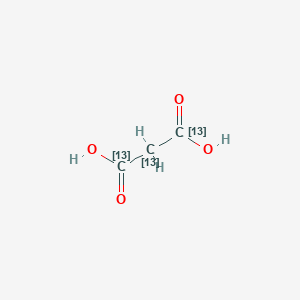

(1,2,3-13C3)propanedioic acid

Vue d'ensemble

Description

(1,2,3-13C3)propanedioic acid, also known as propanedioic acid-13C3, is a stable isotope-labeled compound where all three carbon atoms are replaced with the carbon-13 isotope. This compound is widely used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.

Mécanisme D'action

Target of Action

Malonic acid-13C3, also known as malonic-13C3 acid, interacts with several targets. These include Aspartate 1-decarboxylase in Shigella flexneri, Proto-oncogene tyrosine-protein kinase Src in humans, Sigma factor SigB regulation protein RsbQ in Bacillus subtilis, Putative cytochrome P450 in Streptomyces coelicolor, U1 small nuclear ribonucleoprotein A in humans, Malonamidase E2 in Bradyrhizobium japonicum, and Acetyl transferase in Salmonella typhimurium . These targets play various roles in cellular processes, including signal transduction, protein synthesis, and metabolic regulation.

Mode of Action

The interaction of Malonic acid-13C3 with its targets results in various biochemical changes. For instance, it acts as a competitive inhibitor in the respiratory electron transport chain against succinate dehydrogenase . It also influences the mechanical and thermal properties of chitosan/collagen scaffolds through non-covalent cross-linking .

Biochemical Pathways

Malonic acid-13C3 affects several biochemical pathways. It is involved in the fatty acid biosynthesis pathway, where it is converted into malonyl-CoA . It also plays a role in the synthesis of essential oils through the malonic acid pathway . Additionally, it is involved in the formation of secondary organic aerosols (SOAs), contributing to climate change .

Pharmacokinetics

It is known that the compound is a solid with a melting point of 132-135 °c (dec) .

Result of Action

The action of Malonic acid-13C3 at the molecular and cellular level results in various effects. For instance, it disrupts cell integrity and changes cell morphology . It also inhibits mTORC1 kinase activity, downregulating other biosynthetic functions controlled by mTORC1 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Malonic acid-13C3. For instance, light, temperature, oxygen availability, seasonal variation, salinity, and toxic contaminants can affect the chemical stability of essential oils synthesized through the malonic acid pathway

Analyse Biochimique

Biochemical Properties

Malonic acid-13C3: plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolism of malonate, an intermediate of cytoplasmic reductive tricarboxylic acid (rTCA) pathway . The nature of these interactions is complex and involves a series of enzymatic reactions.

Cellular Effects

The effects of Malonic acid-13C3 on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it is implicated in various non-cancer disorders that are associated with inborn-error metabolism .

Molecular Mechanism

At the molecular level, Malonic acid-13C3 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it is converted to malonic semialdehyde and then to malonic acid, sequentially catalyzed by a -keto decarboxylase and malonic semialdehyde dehydrogenase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Malonic acid-13C3 change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, it has been used to identify and quantitate all three malonic acids in wild type (WT) and MCD-D plasma with high accuracy .

Metabolic Pathways

Malonic acid-13C3: is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels. For example, it is involved in the metabolism of malonate, an intermediate of cytoplasmic reductive tricarboxylic acid (rTCA) pathway .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(1,2,3-13C3)propanedioic acid can be synthesized through several methods. One common approach involves the carboxylation of labeled acetic acid derivatives. The reaction typically involves the use of carbon-13 labeled sodium cyanide, which reacts with labeled acetic acid to form cyanoacetic acid. This intermediate is then hydrolyzed to produce malonic acid-13C3 .

Industrial Production Methods

Industrial production of malonic acid-13C3 often involves microbial fermentation processes. Recent advances in synthetic biology have enabled the design of novel metabolic pathways for the production of malonic acid from renewable resources. For example, oxaloacetate can be converted to malonic semialdehyde and then to malonic acid through a series of enzymatic reactions .

Analyse Des Réactions Chimiques

Types of Reactions

(1,2,3-13C3)propanedioic acid undergoes various chemical reactions typical of carboxylic acids. These include:

Oxidation: Malonic acid can be oxidized to produce carbon dioxide and water.

Reduction: Reduction reactions can convert malonic acid to malonic semialdehyde.

Substitution: Malonic acid can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Major Products

Oxidation: Carbon dioxide and water.

Reduction: Malonic semialdehyde.

Substitution: Esters, amides, and other derivatives.

Applications De Recherche Scientifique

(1,2,3-13C3)propanedioic acid has a wide range of applications in scientific research:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in metabolic studies to trace carbon pathways in biological systems.

Medicine: Utilized in the development of diagnostic tools and therapeutic agents.

Industry: Applied in the synthesis of fine chemicals and pharmaceuticals

Comparaison Avec Des Composés Similaires

Similar Compounds

- Malonic acid-1,3-13C2

- Malonic acid-2-13C

- Diethyl malonate-1,2,3-13C3

- Propionic acid-13C3

Uniqueness

(1,2,3-13C3)propanedioic acid is unique due to its complete labeling of all three carbon atoms with carbon-13. This complete isotopic labeling provides a distinct advantage in tracing studies, allowing for more precise and detailed analysis compared to partially labeled compounds .

Activité Biologique

(1,2,3-13C3)propanedioic acid, commonly known as malonic acid-13C3, is a stable isotope-labeled compound where all three carbon atoms are replaced with the carbon-13 isotope. This compound is widely utilized in scientific research due to its unique isotopic labeling, which enables detailed studies in various fields such as chemistry, biology, and medicine. The biological activity of this compound is primarily linked to its parent compound, malonic acid, which has been extensively studied for its effects on metabolic processes.

Target Enzymes and Pathways

this compound interacts with several key enzymes involved in metabolic pathways:

- Succinate Dehydrogenase : Malonic acid acts as an inhibitor of succinate dehydrogenase in the citric acid cycle. This inhibition can significantly impact energy metabolism within cells by altering cellular respiration and ATP production.

- Aspartate 1-decarboxylase : This enzyme is another target of this compound, affecting amino acid metabolism and neurotransmitter synthesis.

- Malonyl-CoA Decarboxylase : Involved in fatty acid metabolism, this enzyme's activity can also be influenced by the presence of this compound.

Biochemical Pathways

This compound plays a crucial role in several biochemical pathways:

- Reductive Tricarboxylic Acid (rTCA) Pathway : It is involved in the conversion to malonic semialdehyde and further to malonic acid, participating in cellular energy production and metabolic regulation.

- Metabolic Flux Analysis (MFA) : This technique uses this compound to trace the incorporation and transformation of carbon atoms in biological systems. By analyzing the distribution of the isotope in various metabolites, researchers can gain insights into metabolic pathways and their regulation.

Pharmacokinetics

The pharmacokinetic properties of this compound indicate its suitability for mass spectrometry applications. This capability allows for detection and quantification in biological samples, facilitating studies on metabolic disorders and enzyme activity.

Case Studies

Several studies have highlighted the utility of this compound in understanding metabolic processes:

- Metabolic Pathway Tracing : In a study examining the Krebs cycle's efficiency under different conditions, researchers used this compound to track the incorporation of labeled carbon atoms into downstream metabolites. This approach revealed disruptions in metabolic pathways associated with diseases such as diabetes.

- Enzyme Activity Assessment : Another study focused on measuring the activity of specific enzymes involved in fatty acid metabolism using this compound as a substrate. The results indicated significant variations in enzyme activity under different physiological conditions.

Applications in Research

The applications of this compound span various fields:

- Chemistry : Used as a tracer in reaction mechanisms and kinetic studies.

- Biology : Employed in metabolic studies to trace carbon pathways.

- Medicine : Utilized for developing diagnostic tools and therapeutic agents targeting metabolic disorders.

- Industry : Applied in synthesizing fine chemicals and pharmaceuticals.

Propriétés

IUPAC Name |

(1,2,3-13C3)propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOBLEOULBTSOW-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C](=O)O)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.040 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102342-85-8 | |

| Record name | 102342-85-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.